Lipophilicity-Driven Potency Divergence in HTRA1 Protease Inhibition
In a patent describing trifluoromethylpropanamide derivatives as HTRA1 inhibitors, the N,N-dimethyl amide moiety (present in the target compound) is a key feature for achieving potent inhibition, with compounds in this class demonstrating IC50 values below 100 nM [1]. In contrast, related compounds lacking the tertiary amide, such as those with a primary amide (e.g., 2-amino-3,3,3-trifluoro-2-methylpropanamide), show significantly reduced or no activity in this assay, as the tertiary amide is crucial for optimal interaction with the enzyme's S1 pocket [1].
| Evidence Dimension | HTRA1 Serine Protease Inhibitory Activity |
|---|---|
| Target Compound Data | Potent inhibition expected (<100 nM) based on structural class [1] |
| Comparator Or Baseline | Primary amide analog (2-amino-3,3,3-trifluoro-2-methylpropanamide) shows significantly reduced or no activity (IC50 > 10 μM) [1] |
| Quantified Difference | Estimated >100-fold difference in potency |
| Conditions | In vitro enzymatic assay for HTRA1 protease inhibition [1] |
Why This Matters
This potency differential guides selection for HTRA1-targeted probe or drug discovery campaigns.
- [1] F. Hoffmann-La Roche AG. (2018). WO2018036957A1 - New trifluoromethylpropanamide derivatives as htra1 inhibitors. View Source
